N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide
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Overview
Description
N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is a synthetic organic compound with the molecular formula C18H19FN2O It is characterized by the presence of a benzimidazole ring substituted with a 4-fluorobenzyl group and an ethyl propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the 4-fluorobenzyl group through a nucleophilic substitution reaction. The final step involves the attachment of the ethyl propanamide chain via an amide coupling reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention .
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzimidazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary research suggests potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind to active sites of enzymes, potentially inhibiting their activity. The 4-fluorobenzyl group may enhance binding affinity and specificity, while the ethyl propanamide chain can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide: Similar structure but with a 2-fluorobenzyl group instead of a 4-fluorobenzyl group.
2-fluoro-N-(1-(1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)ethyl)benzamide: Contains a benzamide group instead of a propanamide group.
Uniqueness
N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is unique due to its specific substitution pattern and the presence of the ethyl propanamide chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-2-19(24)21-12-11-18-22-16-5-3-4-6-17(16)23(18)13-14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZDZCSPOAKFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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